molecular formula C13H14BCl2NO2 B6259789 2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl-benzonitrile CAS No. 1309959-35-0

2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl-benzonitrile

Cat. No. B6259789
CAS RN: 1309959-35-0
M. Wt: 298
InChI Key:
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Description

2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl-benzonitrile, also known as DBT, is a boron-containing compound that has been studied for its potential applications in scientific research. It is a colorless, crystalline solid with a melting point of 122-124°C. DBT is a member of the class of compounds known as boron-containing nitriles, which have been studied for their potential use in a variety of scientific research applications.

Scientific Research Applications

2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl-benzonitrile has been studied for its potential use in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of organic compounds, such as nitriles, amides, and esters. In addition, 2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl-benzonitrile has been used as a catalyst in the synthesis of a variety of organic compounds, such as alcohols, amines, and amides. Furthermore, 2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl-benzonitrile has been studied as a potential catalyst for the synthesis of a variety of pharmaceuticals, such as anti-inflammatory drugs, anticonvulsants, and anti-diabetic drugs.

Mechanism of Action

The mechanism of action of 2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl-benzonitrile is not fully understood. However, it is believed that 2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl-benzonitrile acts as a Lewis acid catalyst, which facilitates the formation of a complex between the reactants and the catalyst. This complex then undergoes a reaction to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl-benzonitrile have not been extensively studied. However, it has been suggested that 2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl-benzonitrile may have some potential applications in the treatment of certain diseases, such as cancer and diabetes. In addition, 2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl-benzonitrile has been studied for its potential use as an antioxidant, and it has been suggested that it may have some potential applications in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

The main advantage of using 2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl-benzonitrile in laboratory experiments is that it is a relatively inexpensive and readily available reagent. Furthermore, 2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl-benzonitrile is a relatively stable compound, and it is not easily degraded by light or heat. The main limitation of using 2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl-benzonitrile in laboratory experiments is that it is a relatively toxic compound, and it should be handled with care.

Future Directions

The potential applications of 2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl-benzonitrile in scientific research are numerous. Further research is needed to explore the potential of 2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl-benzonitrile as a catalyst in the synthesis of a variety of organic compounds, as well as its potential use as an antioxidant and its potential applications in the treatment of various diseases. In addition, further research is needed to explore the potential of 2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl-benzonitrile as a reagent in the synthesis of a variety of pharmaceuticals. Finally, further research is needed to explore the potential of 2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl-benzonitrile as a reagent in the synthesis of materials for use in a variety of industrial applications, such as in the production of polymers and in the manufacture of electronic components.

Synthesis Methods

2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl-benzonitrile can be synthesized from the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane and 2,6-dichlorobenzonitrile in the presence of a Lewis acid catalyst, such as boron trifluoride etherate. The reaction is conducted in an inert atmosphere, such as nitrogen or argon, at a temperature of 110-120°C. The reaction is usually complete within two hours.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl-benzonitrile) involves the reaction of 2,6-dichloro-4-nitrobenzonitrile with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, followed by reduction of the nitro group to an amino group and subsequent reaction with acetic anhydride to form the final product.", "Starting Materials": [ "2,6-dichloro-4-nitrobenzonitrile", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "Sodium borohydride", "Acetic anhydride", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 2,6-dichloro-4-nitrobenzonitrile and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in methanol.", "Step 2: Add sodium borohydride to the reaction mixture and stir for several hours at room temperature.", "Step 3: Add hydrochloric acid to the reaction mixture to quench the reaction.", "Step 4: Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 5: Dissolve the product in acetic anhydride and heat the mixture to reflux for several hours.", "Step 6: Cool the reaction mixture and add water to precipitate the product.", "Step 7: Filter the product and wash with water and diethyl ether.", "Step 8: Dry the product under vacuum to obtain 2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl-benzonitrile)." ] }

CAS RN

1309959-35-0

Product Name

2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl-benzonitrile

Molecular Formula

C13H14BCl2NO2

Molecular Weight

298

Purity

95

Origin of Product

United States

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